Cas no 942282-41-9 (Methyl 2-(4-bromo-3-fluorophenyl)acetate)

Methyl 2-(4-bromo-3-fluorophenyl)acetate structure
942282-41-9 structure
Product Name:Methyl 2-(4-bromo-3-fluorophenyl)acetate
CAS-Nr.:942282-41-9
MF:C9H8BrFO2
MW:247.061025619507
MDL:MFCD22418249
CID:2093248
PubChem ID:71265948
Update Time:2025-06-25

Methyl 2-(4-bromo-3-fluorophenyl)acetate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Methyl 2-(4-bromo-3-fluorophenyl)acetate
    • Methyl (4-bromo-3-fluorophenyl)acetate
    • Methyl 4-bromo-3-fluorobenzeneacetate (ACI)
    • (4-Bromo-3-fluoro-phenyl)-acetic acid methyl ester
    • DTXSID401285712
    • CS-0061878
    • DB-319747
    • GJSFSDMLTLWFQN-UHFFFAOYSA-N
    • methyl2-(4-bromo-3-fluorophenyl)acetate
    • TS-03396
    • SB40114
    • SCHEMBL14710854
    • EN300-206404
    • AKOS025287085
    • SY274624
    • Methyl 4-Bromo-3-fluorophenylacetate
    • MFCD22418249
    • Methyl 4-bromo-3-fluorobenzeneacetate
    • 942282-41-9
    • MDL: MFCD22418249
    • Inchi: 1S/C9H8BrFO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3
    • InChI-Schlüssel: GJSFSDMLTLWFQN-UHFFFAOYSA-N
    • Lächelt: O=C(CC1C=C(F)C(Br)=CC=1)OC

Berechnete Eigenschaften

  • Genaue Masse: 245.96917g/mol
  • Monoisotopenmasse: 245.96917g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 187
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topologische Polaroberfläche: 26.3Ų

Methyl 2-(4-bromo-3-fluorophenyl)acetate Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0843-1g
(4-Bromo-3-fluoro-phenyl)-acetic acid methyl ester
942282-41-9 96%
1g
2968.15CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0843-5g
(4-Bromo-3-fluoro-phenyl)-acetic acid methyl ester
942282-41-9 96%
5g
8310.82CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0843-500mg
(4-Bromo-3-fluoro-phenyl)-acetic acid methyl ester
942282-41-9 96%
500mg
1908.1CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0843-250mg
(4-Bromo-3-fluoro-phenyl)-acetic acid methyl ester
942282-41-9 96%
250mg
1382.31CNY 2021-05-08
Alichem
A019112037-250mg
Methyl 2-(4-bromo-3-fluorophenyl)acetate
942282-41-9 95%
250mg
$183.04 2023-08-31
Alichem
A019112037-1g
Methyl 2-(4-bromo-3-fluorophenyl)acetate
942282-41-9 95%
1g
$647.92 2023-08-31
Alichem
A019112037-5g
Methyl 2-(4-bromo-3-fluorophenyl)acetate
942282-41-9 95%
5g
$1376.96 2023-08-31
Apollo Scientific
PC909748-100mg
Methyl 2-(4-bromo-3-fluorophenyl)acetate
942282-41-9 95%
100mg
£80.00 2024-05-23
Apollo Scientific
PC909748-250mg
Methyl 2-(4-bromo-3-fluorophenyl)acetate
942282-41-9 95%
250mg
£20.00 2025-02-22
Apollo Scientific
PC909748-1g
Methyl 2-(4-bromo-3-fluorophenyl)acetate
942282-41-9 95%
1g
£48.00 2025-02-22

Methyl 2-(4-bromo-3-fluorophenyl)acetate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  30 min, 0 °C; 16 h, rt
Referenz
Preparation of sulfonylurea compound and compositions for treating conditions associated with NLRP activity
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Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  5 min, rt; overnight, 55 °C
Referenz
Pyrazole derivatives as inhibitor compounds, compositions, and use
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  3 h, rt
Referenz
Preparation of biaryl urea derivatives useful as RORγt inhibitors
, China, , ,

Herstellungsverfahren 4

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Referenz
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Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
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Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
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Herstellungsverfahren 7

Reaktionsbedingungen
Referenz
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Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  rt; 6 h, 50 °C
Referenz
Heterocyclic compounds as GLP-1 agonists and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ,  Dimethylformamide ;  0 °C; 1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8, rt
Referenz
Phenyl acetamide based IL-17A modulators and uses thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 4 h, 50 °C; 50 °C → rt
1.2 Reagents: Water ;  cooled
Referenz
Preparation of oxazole derivatives as hormone receptor modulators for treating metabolic conditions and disorders
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  3 h, 60 °C
Referenz
Preparation of pyridine derivatives as rearranged during transfection (RET) kinase inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  3 h, 80 °C
Referenz
Preparation of N-heterocyclylcarbamates as lysophosphatidic acid (LPA) receptor antagonists
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  overnight, reflux; cooled
1.2 Reagents: Water
Referenz
Preparation of imidazole derivatives as bombesin receptor subtype-3 modulators
, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  0 °C; overnight, 60 °C
Referenz
Preparation of oxabispidines for the treatment of cardiac arrhythmias
, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
Referenz
Preparation of biaryl urea derivatives useful as RORγt inhibitors
, China, , ,

Methyl 2-(4-bromo-3-fluorophenyl)acetate Raw materials

Methyl 2-(4-bromo-3-fluorophenyl)acetate Preparation Products

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